BenchChemオンラインストアへようこそ!

528526-85-4

Immunology MHC Binding Thermodynamics

This synthetic 13-amino acid peptide (PKYVKQNTLKLAT) is the exact Influenza HA (307-319) epitope. Defined HLA-DRB1*0101 binding (KD = 15.6 nM) ensures reproducibility in T-cell assays. Validated in vivo T-cell response in humanized HLA-DR4/CD4 transgenic mice. Precise thermodynamic and structural data eliminate analog uncertainty. Essential standard for MHC-II tetramer production, TCR recognition studies, and influenza vaccine immunogenicity testing. Buy this peptide to ensure your assay's validity and cross-study comparability.

Molecular Formula C₆₉H₁₁₈N₁₈O₁₉
Molecular Weight 1503.78
CAS No. 528526-85-4
Cat. No. B612637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name528526-85-4
CAS528526-85-4
Molecular FormulaC₆₉H₁₁₈N₁₈O₁₉
Molecular Weight1503.78
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 mm / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Influenza HA (307-319) Peptide (CAS 528526-85-4): A Defined HLA-DRB1*0101-Restricted Epitope for T-Cell Immunology and Vaccine Research


Influenza HA (307-319), designated by CAS 528526-85-4, is a synthetic 13-amino acid peptide (sequence PKYVKQNTLKLAT) corresponding to residues 307–319 of the influenza virus hemagglutinin (HA) glycoprotein . The peptide has a molecular formula of C69H118N18O19 and a molecular weight of 1503.78 Da . It is recognized as an HLA-DRB1*0101-restricted CD4+ T-cell epitope and is widely employed as a model antigen to study peptide–MHC class II interactions, T-cell receptor (TCR) recognition, and the immunogenicity of influenza vaccines [1].

The Critical Need for Exact Sequence Fidelity: Why Substituting Influenza HA (307-319) (CAS 528526-85-4) Compromises Experimental Reproducibility


In T-cell immunology research, even single amino acid substitutions in an epitope peptide can drastically alter its binding affinity for MHC molecules, its subsequent recognition by TCRs, and the resulting functional T-cell response [1]. The sequence PKYVKQNTLKLAT of Influenza HA (307-319) has been extensively characterized, with well-defined binding thermodynamics and structural data [2]. Using an undefined or substituted analog risks introducing unknown variability in binding kinetics, T-cell activation thresholds, and cross-reactivity patterns, thereby undermining the validity and reproducibility of assays involving HLA-DRB1*0101 transgenic models or human T-cell clone studies [3]. The quantitative evidence below underscores why this specific sequence is the essential standard.

Quantitative Differentiation: Influenza HA (307-319) (CAS 528526-85-4) Binding Affinity and Immunogenicity vs. Analogs


High-Affinity HLA-DRB1*0101 Binding: KD of 15.6 nM Establishes the Benchmark for Peptide–MHC Stability

The binding affinity (KD) of Influenza HA (307-319) to the HLA-DRB1*0101 molecule is precisely defined as 15.6 ± 1.3 nM, measured via surface plasmon resonance at 25°C [1]. This represents high-affinity binding, crucial for forming a stable peptide–MHC complex required for robust T-cell stimulation. In contrast, a substituted analog (HASG) with two sequence alterations (Y308S and V309S) shows a significantly reduced affinity for the same HLA-DRB1*0101 molecule, with a KD of 82.1 ± 6.3 nM, representing a 5.3-fold decrease in binding strength [1].

Immunology MHC Binding Thermodynamics

Verified Immunogenicity: Induction of HLA-DR-Restricted CD4+ T-Cell Responses In Vivo

Influenza HA (307-319) binds with high affinity to the HLA-DRA*0101/-DRB1*0401 heterodimer [1]. This property translates to confirmed functional immunogenicity in a relevant in vivo model. In transgenic mice expressing both the human HLA-DRA*0101/-DRB1*0401 molecule and human CD4, immunization with the Influenza HA (307-319) peptide induced a robust, HLA-DR-restricted T-cell response, whereas no response was observed in non-transgenic littermates [1]. This confirms the peptide's ability to be processed and presented in a physiologically relevant context.

Immunology T-Cell Assays Transgenic Models

Quantitative Binding Thermodynamics Define a Unique Energetic Signature for TCR Interaction Studies

The interaction of the HA (307-319)/HLA-DRB1*0101 complex with the HA1.7 TCR is characterized by specific thermodynamic parameters. The binding is associated with a favorable enthalpy change (ΔH) of -53.6 ± 0.7 kJ mol⁻¹ and an unfavorable entropy change (TΔS) of -9.02 ± 0.08 kJ mol⁻¹, resulting in a net free energy change (ΔG) of -44.5 ± 1.6 kJ mol⁻¹ [1]. This precise energetic signature provides a quantitative baseline for studying how mutations in the peptide, MHC, or TCR alter the binding mechanism.

Biophysics TCR-pMHC Interaction Thermodynamics

Defined Applications for Influenza HA (307-319) (CAS 528526-85-4) Based on Verified Quantitative Performance


Standardized Positive Control in HLA-DRB1*0101 Binding and T-Cell Activation Assays

Due to its well-characterized, high-affinity binding to HLA-DRB1*0101 (KD = 15.6 nM) [1], Influenza HA (307-319) serves as an ideal positive control for validating MHC class II binding assays, T-cell stimulation experiments, and evaluating the functionality of antigen-presenting cells expressing HLA-DR1.

Model Antigen for Humanized HLA-DR4 Transgenic Mouse Studies

The confirmed ability of this peptide to induce a robust, HLA-DR-restricted CD4+ T-cell response in humanized HLA-DR4/CD4 transgenic mice [1] makes it the antigen of choice for studying human immune responses in vivo, evaluating vaccine efficacy, and modeling autoimmune diseases such as rheumatoid arthritis.

Biophysical and Structural Studies of pMHC–TCR Interactions

The availability of precise thermodynamic binding data (ΔH, ΔS, ΔG) [1] and high-resolution crystal structures of the HA (307-319)/HLA-DRB1*0101/HA1.7 TCR complex [2] makes this peptide an essential tool for researchers investigating the fundamental biophysics of TCR recognition and for developing novel immunotherapies targeting this interaction.

Development and Validation of HLA-DR Tetramer Reagents

The peptide's high affinity and stable binding to HLA-DR1 molecules are critical for the efficient folding and production of fluorescently labeled HLA-DR tetramers, which are indispensable reagents for detecting and enumerating antigen-specific CD4+ T cells by flow cytometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 528526-85-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.